Pentanoic acid, 4-(((1,1'-biphenyl)-4-ylcarbonyl)amino)-5-((2-(4-fluorophenyl)-1,1-dimethylethyl)amino)-5-oxo-, (4S)-
Overview
Description
The compound appears to be a pentanoic acid derivative with several functional groups attached, including a biphenyl group, a carbonyl group, and two amino groups. One of the amino groups is attached to a 2-(4-fluorophenyl)-1,1-dimethylethyl group. The (4S)- in the name indicates that the compound has a specific stereochemistry at the 4th carbon atom.
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different functional group. The exact synthesis would depend on the desired stereochemistry and the availability of starting materials.Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple functional groups and a specified stereochemistry. The biphenyl group could potentially introduce some rigidity into the molecule, and the various functional groups would likely have significant effects on the compound’s chemical properties.Chemical Reactions Analysis
The compound contains several functional groups that could potentially undergo a variety of chemical reactions. For example, the carbonyl group could undergo reactions such as nucleophilic addition or reduction, and the amino groups could participate in reactions such as amide bond formation.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups and stereochemistry. For example, the presence of polar functional groups like the carbonyl and amino groups could make the compound more soluble in polar solvents.Scientific Research Applications
Biochemical Research
Pentanoic acid derivatives have been utilized in biochemical studies. For instance, 4-Hydroxypentanoic acid alanine thioether was synthesized and characterized, providing insights into the alkylation of pyruvate kinase by 5-chloro-4-oxopentanoic acid. This research highlighted the utility of such compounds in understanding enzyme modifications and interactions (Chalkley & Bloxham, 1976).
Medicinal Chemistry
Pentanoic acid derivatives have been explored in the context of medicinal chemistry. A study on S-2-amino-5-(2-nitroimidazol-1-yl)pentanoic acid, for example, provided insights into its potential as a prodrug for inhibitors of nitric oxide synthase activity. This research is significant for developing therapeutic agents targeting hypoxic solid tumors (Ulhaq et al., 1997).
Coordination Chemistry
In the field of coordination chemistry, pentanoic acid derivatives have been used to study the synthesis and structure of W(CO)5 complexes. Such research contributes to developing IR-detectable metal–carbonyl tracers for amino functions, advancing analytical techniques in chemistry (Kowalski et al., 2009).
Amino Acid Synthesis
Pentanoic acid derivatives have played a role in the synthesis and resolution of amino acids, such as L-2-Amino-5-arylpentanoic acids, which are constituents in AM-toxins. This research is crucial for understanding the biochemical pathways and synthesis of complex organic molecules (Shimohigashi et al., 1976).
Enzyme Inhibition Studies
They have also been used in enzyme inhibition studies, as seen in the irreversible inhibition of rat and mouse brain 4-aminobutyric acid-alpha-ketoglutarate transaminase by 5-fluoro-4-oxo-pentanoic acid. Such studies are pivotal in understanding enzyme mechanisms and developing inhibitors for therapeutic purposes (Lippert et al., 1982).
Organic Synthesis
In organic synthesis, pentanoic acid derivatives are instrumental in creating novel compounds. For example, the synthesis of pyrrolo[1,2-b]pyridazine derivatives from specific pentanoic acid phenylamides illustrates their utility in organic chemistry, aiding in the development of new molecular structures (Sagyam et al., 2009).
Safety And Hazards
Without specific information, it’s difficult to predict the safety and hazards associated with this compound. As with any chemical, appropriate safety precautions should be taken when handling it.
Future Directions
Future research on this compound could involve exploring its potential uses, investigating its chemical reactivity, or studying its behavior in biological systems.
properties
IUPAC Name |
(4S)-5-[[1-(4-fluorophenyl)-2-methylpropan-2-yl]amino]-5-oxo-4-[(4-phenylbenzoyl)amino]pentanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H29FN2O4/c1-28(2,18-19-8-14-23(29)15-9-19)31-27(35)24(16-17-25(32)33)30-26(34)22-12-10-21(11-13-22)20-6-4-3-5-7-20/h3-15,24H,16-18H2,1-2H3,(H,30,34)(H,31,35)(H,32,33)/t24-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JWQMTWCFNZSLNR-DEOSSOPVSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CC1=CC=C(C=C1)F)NC(=O)C(CCC(=O)O)NC(=O)C2=CC=C(C=C2)C3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(CC1=CC=C(C=C1)F)NC(=O)[C@H](CCC(=O)O)NC(=O)C2=CC=C(C=C2)C3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H29FN2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
476.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Pentanoic acid, 4-(((1,1'-biphenyl)-4-ylcarbonyl)amino)-5-((2-(4-fluorophenyl)-1,1-dimethylethyl)amino)-5-oxo-, (4S)- | |
CAS RN |
920289-29-8 | |
Record name | AGG-523 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0920289298 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | AGG-523 | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB15460 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | AGG-523 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WO23I2827Q | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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